Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene

Medicinal Chemistry NMDA Receptor Antagonists Regioselective Synthesis

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene (CAS 192872-90-5) is a bifunctional aromatic building block bearing a primary alkyl bromide at the terminus of a four-carbon butoxy linker and a trifluoromethyl group positioned ortho to the ether linkage on the benzene ring. With molecular formula C11H12BrF3O and molecular weight 297.11 g/mol, this compound is supplied as a research-grade intermediate at 95% purity.

Molecular Formula C11H12BrF3O
Molecular Weight 297.115
CAS No. 192872-90-5
Cat. No. B2959983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene
CAS192872-90-5
Molecular FormulaC11H12BrF3O
Molecular Weight297.115
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)OCCCCBr
InChIInChI=1S/C11H12BrF3O/c12-7-3-4-8-16-10-6-2-1-5-9(10)11(13,14)15/h1-2,5-6H,3-4,7-8H2
InChIKeyWCIARFLPNNJPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene (CAS 192872-90-5): Ortho-Substituted Aryl Trifluoromethyl Building Block for Procurement Evaluation


1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene (CAS 192872-90-5) is a bifunctional aromatic building block bearing a primary alkyl bromide at the terminus of a four-carbon butoxy linker and a trifluoromethyl group positioned ortho to the ether linkage on the benzene ring . With molecular formula C11H12BrF3O and molecular weight 297.11 g/mol, this compound is supplied as a research-grade intermediate at 95% purity [1]. Its structural identity is confirmed by InChI Key WCIARFLPNNJPRI-UHFFFAOYSA-N, and it is commercially available through Enamine (catalog EN300-56277) and Biosynth (catalog SHA87290) for use in medicinal chemistry and organic synthesis .

Why the Ortho-CF₃ Regioisomer of 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene Cannot Be Replaced by Meta or Para Analogs


The three regioisomers of 1-(4-bromobutoxy)-(trifluoromethyl)benzene—ortho (CAS 192872-90-5), meta (CAS 70743-66-7), and para—are constitutional isomers with identical molecular formula and mass but are not functionally interchangeable . The meta isomer has been documented as an intermediate in the synthesis of phenalkoxyalkyl-substituted oxiranecarboxylic acids for lipid-lowering applications [1], whereas the ortho isomer is specifically utilized in the preparation of 2-substituted piperidine analogs as subtype-selective NMDA receptor antagonists [2]. The ortho-CF₃ group imposes steric hindrance around the ether oxygen and alters the electron density distribution on the aromatic ring via its strong electron-withdrawing inductive effect, which directly influences both the reactivity of the bromobutyl chain in nucleophilic displacement reactions and the conformational preferences of downstream coupled products. Generic substitution among regioisomers would alter or abolish the specific molecular recognition events required for target engagement in structure-based drug design programs.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene


Regiochemical Differentiation: Ortho vs. Meta CF₃ Position Determines Distinct Patent-Corroborated Therapeutic Program Utility

The ortho-CF₃ regioisomer (CAS 192872-90-5) is explicitly disclosed as a synthetic intermediate in US Patent 6,534,525 for constructing 2-substituted piperidine analogs with subtype-selective NMDA receptor antagonist activity [1]. In contrast, the meta-CF₃ regioisomer (CAS 70743-66-7) appears as an intermediate in US Patent 4,337,267 for phenalkoxyalkyl-substituted oxiranecarboxylic acids indicated for lipid-lowering applications [2]. These represent fundamentally distinct therapeutic programs and target classes with no documented cross-utility. The ortho-substitution pattern is structurally required to achieve the specific spatial orientation of the aryl ring relative to the piperidine core in the NMDA antagonist series.

Medicinal Chemistry NMDA Receptor Antagonists Regioselective Synthesis

Supplier Availability and Pricing: Ortho Isomer Commanded a Premium with Extended Lead Time at Time of Data Capture

At the time of data capture, Biosynth listed the ortho isomer (CAS 192872-90-5) at $420.00 per 250 mg and $1,875.00 per 2.5 g, translating to $1,680/g at the 250 mg scale and $750/g at the 2.5 g scale, with a non-stock lead time of 3–4 weeks . The ortho isomer is supplied through Sigma-Aldrich/Enamine at 95% purity with country of origin Ukraine . In contrast, the meta isomer (CAS 70743-66-7) was listed by Fluorochem as a catalog item , and by Santa Cruz Biotechnology as a research chemical , suggesting broader commercial availability. The limited supplier base and extended lead time for the ortho isomer relative to the meta analog indicate more constrained manufacturing capacity.

Chemical Procurement Supply Chain Cost Analysis

Ortho-CF₃ Steric and Electronic Modulation Differentiates Reactivity in Nucleophilic Displacement at the Bromobutyl Terminus

The ortho-trifluoromethyl group exerts a through-space steric compression on the adjacent ether oxygen and the proximal methylene units of the butoxy chain, which is absent in the meta and para isomers . The CF₃ group's Hammett σₘ value of 0.43 and σₚ value of 0.54 quantify its strong electron-withdrawing character; in the ortho position, this inductive withdrawal is maximally transmitted to the ether oxygen and consequently to the O–CH₂ bond of the butoxy linker [1]. This electronic perturbation alters the leaving-group ability and SN2 reactivity profile at the terminal C–Br bond compared to the meta and para isomers, where the CF₃ group is electronically decoupled from the ether linkage.

Physical Organic Chemistry Steric Effects Nucleophilic Substitution

Purity Specification and Quality Baseline: Ortho Isomer Supplied at 95% with Documented Analytical Traceability

The ortho isomer (CAS 192872-90-5) is supplied by Sigma-Aldrich/Enamine at a minimum purity of 95%, with a Certificate of Analysis and MSDS documentation available . The compound is manufactured by Enamine LLC (Ukraine), a established building-block supplier serving medicinal chemistry programs globally . In comparison, the meta isomer is also offered by Enamine at 95% purity (catalog EN300-50586) [1], establishing that the ortho isomer meets equivalent purity specifications. No quantitative purity differentiation exists between the ortho and meta isomers from the same manufacturer.

Quality Control Analytical Chemistry Procurement Specifications

High-Impact Application Scenarios for 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene Based on Quantitative Differentiation Evidence


Synthesis of Ortho-CF₃-Substituted NMDA Receptor Antagonist Piperidine Libraries

The ortho isomer (CAS 192872-90-5) is a documented intermediate for preparing 2-substituted piperidine analogs with subtype-selective NMDA receptor antagonist activity, as disclosed in US Patent 6,534,525 [1]. The bromobutyl chain serves as an electrophilic handle for N-alkylation of the piperidine nitrogen, while the ortho-CF₃ phenyl ether moiety provides the specific spatial and electronic signature required for NMDA receptor subtype selectivity. The meta and para isomers would produce compounds with altered aryl group orientation relative to the piperidine core, which is predicted to diminish or abolish subtype-selective antagonist activity. Research groups pursuing NMDA receptor modulation for neurological indications (stroke, traumatic brain injury, neurodegenerative disease) should specify this ortho isomer when ordering.

Structure-Activity Relationship (SAR) Studies Requiring Ortho-Trifluoromethyl Phenyl Ether Pharmacophores

The ortho-CF₃ group imposes a unique combination of strong electron withdrawal (Hammett σₚ = 0.54) and steric bulk adjacent to the ether oxygen [2], which differentiates it from meta and para analogs in SAR exploration campaigns. This compound is suitable for generating focused compound libraries where the ortho-trifluoromethylphenoxy motif is a required pharmacophoric element. The four-carbon bromobutyl spacer provides sufficient reach for coupling to diverse amine, thiol, or alcohol nucleophiles while maintaining conformational flexibility. Procurement teams supporting medicinal chemistry programs should confirm that the delivered compound matches the ortho substitution pattern via ¹H NMR or HPLC comparison with authenticated standards.

Bifunctional Linker for Heterobifunctional Molecule Assembly (PROTACs and Molecular Glues)

The compound's orthogonal reactivity handles—an SN2-reactive primary alkyl bromide at one terminus and a fully substituted aryl ether at the other—make it a candidate for stepwise heterobifunctional conjugate assembly [1]. The ortho-CF₃ group provides a ¹⁹F NMR handle for reaction monitoring and product characterization, and its metabolic stability relative to non-fluorinated analogs supports its use in PROTAC (Proteolysis Targeting Chimera) linker strategies. While specific PROTAC applications have not been published for this exact building block at the time of evidence capture, the differentiation from meta and para isomers in terms of exit vector geometry and steric environment supports its specific selection when an ortho-substituted aryl trifluoromethyl moiety is required at one terminus of the linker.

Agrochemical Intermediate Scaffold for Ortho-Trifluoromethylphenoxy Herbicide Analogs

Trifluoromethylphenoxyphenyl derivatives, including those with ortho substitution patterns, have been patented as herbicides (e.g., EP 0095683) [3]. While the specific CAS 192872-90-5 compound is not directly claimed in these herbicide patents, its structural features—ortho-CF₃ phenoxy group with a bromoalkyl chain—align with the general scaffold requirements for trifluoromethylphenoxy herbicide intermediates. The ortho substitution pattern may offer differentiated crop selectivity or environmental degradation profiles compared to meta-substituted analogs used in established herbicide programs. Agrochemical discovery teams should evaluate this building block against the meta isomer for structure-activity differentiation in target organism vs. off-target selectivity screens.

Quote Request

Request a Quote for 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.